molecular formula C18H16N2O2 B2368326 (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide CAS No. 1099655-67-0

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide

Cat. No.: B2368326
CAS No.: 1099655-67-0
M. Wt: 292.338
InChI Key: WNYSCFGFINAQOE-KHPPLWFESA-N
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Description

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structural and chemical properties, which make it an interesting subject of study for researchers.

Scientific Research Applications

Thermodynamics and Kinetics in Synthesis

The compound "(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide" and its derivatives have been studied in various synthetic reactions, providing insights into the thermodynamics and kinetics of spiro-heterocycle formation. One study used density functional theory to investigate the reaction mechanism involving indoline-2,3-dione, highlighting the energy demands and geometrical transformations during the reaction process to the final product (Siaka et al., 2017).

Novel Synthesis Methods

Innovative synthetic approaches for indole-related compounds, including derivatives of "this compound," have been developed. These methods focus on efficiency and selectivity, such as a one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives (Ziyaadini et al., 2011).

Dual Chemosensor Applications

The compound's derivatives have been employed in the creation of dual chemosensors for metal ions. A rhodamine-based derivative was reported to act as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the compound's utility in selective sensing applications (Roy et al., 2019).

Application in Drug Discovery

The compound's derivatives have shown promise in drug discovery, particularly in antiviral applications. For instance, a series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides demonstrated potent activity across various hepatitis C virus genotypes, indicating the potential of these compounds in antiviral therapy (Zhang et al., 2016).

Properties

IUPAC Name

1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2,(H2,19,22)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSCFGFINAQOE-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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